3-(3-(4-(2,3-dichlorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one
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Overview
Description
3-(3-(4-(2,3-dichlorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one is a useful research compound. Its molecular formula is C20H19Cl2N5O2 and its molecular weight is 432.31. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Derivatives of 1,2,4-triazole have been synthesized and investigated for their antimicrobial properties. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives have shown good or moderate activities against test microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).
Antitumor Applications
1,2,4-Triazine derivatives bearing piperazine amide moiety have been synthesized and assessed for their antiproliferative effects against breast cancer cells, with certain compounds exhibiting promising antiproliferative activities comparable to cisplatin (Yurttaş et al., 2014).
Antifungal Applications
A novel antifungal compound from the 1,2,4-triazole class demonstrated potential antifungal activity, with studies focusing on its solubility thermodynamics and partitioning processes in biologically relevant solvents. This indicates its use in lipophilic delivery pathways for biological media (Volkova et al., 2020).
Antihypertensive Applications
5-(1-Piperazinyl)-1H-1,2,4-triazol-3-amines were synthesized and screened for antihypertensive activity, demonstrating potential utility in the treatment of hypertension through mechanisms such as ganglionic blocking (Meyer et al., 1989).
Mechanism of Action
Target of Action
The primary target of this compound is the dopamine D3 receptor subtype . The dopamine D3 receptor is a potential neurochemical modulator of the behavioral actions of psychomotor stimulants .
Mode of Action
The compound interacts with its target, the dopamine D3 receptor, by binding to it. The binding affinities of this compound for the D3 receptor range from Ki =1.4 to 1460 nM . It has been suggested that this compound may act as a partial agonist of the dopamine D2 and D3 receptors .
Biochemical Pathways
The interaction of the compound with the dopamine D3 receptor can affect the dopaminergic pathways in the brain. These pathways are involved in a variety of functions, including motor control, reward, and the release of various hormones .
Pharmacokinetics
The compound’s structure, which includes an aryl-substituted piperazine ring, a varying alkyl chain linker (c3-c5), and a terminal aryl amide, suggests that it may have good bioavailability .
Result of Action
The result of the compound’s action on the dopamine D3 receptor could potentially modulate the behavioral actions of psychomotor stimulants, such as cocaine . Definitive behavioral investigations have been hampered by the lack of highly selective d3 agonists and antagonists .
properties
IUPAC Name |
3-[3-[4-(2,3-dichlorophenyl)piperazin-1-yl]-3-oxopropyl]-1,2,3-benzotriazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N5O2/c21-15-5-3-7-17(19(15)22)25-10-12-26(13-11-25)18(28)8-9-27-20(29)14-4-1-2-6-16(14)23-24-27/h1-7H,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDSJKGTPBBKDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C(=CC=C2)Cl)Cl)C(=O)CCN3C(=O)C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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